Decarestrictine D

Description

Historical Context of Decarestrictine Class Discovery

The decarestrictine class of natural products first gained prominence in the early 1990s through the work of Thiericke, Zeeck, and Wink's group. oup.com Their research identified these compounds as novel inhibitors of cholesterol biosynthesis. oup.com Specifically, Decarestrictines A to D were structurally elucidated in 1992, isolated from various Penicillium species. nih.gov Decarestrictine D itself was also independently isolated from the Canadian Tuckahoe fungus Polyporus tuberaster and was concurrently named tuckolide. scielo.brscielo.br The discovery of this family of compounds marked a significant contribution to understanding natural products with regulatory effects on lipid metabolism.

Classification and Distinctive Structural Features of this compound

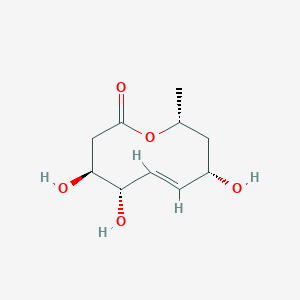

This compound is classified as a 10-membered macrolactone, belonging to the broader family of oxecins, which are characterized by an eight-membered ring containing an oxygen atom. scielo.brscielo.brmimedb.orgontosight.ai The compound's molecular formula is C₁₀H₁₆O₅, with a molecular weight of approximately 216.2 g/mol . hellobio.comnaturalproducts.netnih.gov Its structure is notable for its complexity, featuring four stereogenic centers, an unsaturated segment, and a 10-membered macrolactone ring. bristol.ac.uk The molecule is further adorned with three hydroxyl groups and a methyl group, contributing to its unique chemical properties and biological interactions. ontosight.ai The precise stereochemical configuration has been a key focus of synthetic efforts, with detailed assignments such as (4S,5S,8S,10R,E)-4,5,8-Trihydroxy-10-methyl-3,4,5,8,9,10-hexahydro-2H-oxecin-2-one being reported. hellobio.comnih.gov

Significance of this compound within Natural Products Chemistry Research

The significance of this compound in natural products chemistry stems from its potent biological activity and its challenging molecular architecture. It is recognized for its ability to inhibit cholesterol biosynthesis, demonstrating efficacy in cellular models, such as HEP G2 liver cells, where it shows potent inhibition with an IC₅₀ value of 100 nM. scielo.brbristol.ac.uk Beyond its hypolipidemic effects, recent studies have revealed DNA-binding activity for this compound and its glycosylated derivatives. scielo.brscielo.br This DNA-binding capability opens new avenues for structure-activity relationship (SAR) studies, potentially uncovering novel therapeutic applications. Furthermore, the intricate arrangement of stereocenters, the macrolactone core, and the unsaturated moiety make this compound a highly desirable target for total synthesis, pushing the boundaries of modern synthetic methodologies. bristol.ac.uk

Overview of Major Research Domains for this compound

Research efforts concerning this compound can be broadly categorized into several key domains:

Isolation and Structure Elucidation : The initial identification and characterization of this compound involved its isolation from Penicillium species. nih.gov Its complex structure was elucidated using a combination of advanced spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy and X-ray diffraction analysis, which were crucial for establishing its relative and absolute stereochemistry. nih.gov

Total Synthesis : The structural complexity of this compound has made it a compelling target for total synthesis. Numerous research groups have developed stereoselective synthetic routes to access the molecule, employing a variety of advanced organic reactions. Notable synthetic strategies have utilized key transformations such as the Nozaki-Hiyama-Kishi reaction for macrolactone formation, Sharpless asymmetric dihydroxylation for stereocenter control, and Yamaguchi esterification for macrocyclization. scielo.brscielo.brbristol.ac.uksynarchive.comacs.orgacs.org These synthetic endeavors not only provide access to the natural product but also validate proposed structures and explore new synthetic methodologies.

Biological Activity Studies : Investigations into the biological functions of this compound have primarily focused on its role as a cholesterol biosynthesis inhibitor. scielo.brhellobio.combristol.ac.uk More recent research has explored its interaction with DNA, suggesting potential applications in areas related to genetic material or cellular processes involving DNA binding. scielo.brscielo.br

Structure-Activity Relationship (SAR) Studies : The discovery of DNA-binding activity has spurred interest in SAR studies, aiming to understand how specific structural modifications of this compound influence its biological interactions and efficacy. This research is critical for optimizing its properties or designing novel analogs with enhanced therapeutic potential. scielo.brscielo.br

Data Tables

Table 1: Key Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₆O₅ | naturalproducts.netnih.gov |

| Molecular Weight | 216.2 g/mol | hellobio.comnih.gov |

| Chemical Class | 10-membered macrolactone, Oxecin | scielo.brscielo.brmimedb.orgontosight.ai |

| Primary Isolation Source | Penicillium species (P. corylophilum, P. simplicissimum), Polyporus tuberaster (as tuckolide) | nih.govscielo.brscielo.brnaturalproducts.net |

| Key Structural Features | 10-membered macrolactone ring, four stereogenic centers, unsaturated segment, three hydroxyl groups, one methyl group | scielo.brscielo.brontosight.aibristol.ac.uk |

| IUPAC Name | (4S,5S,8S,10R,E)-4,5,8-Trihydroxy-10-methyl-3,4,5,8,9,10-hexahydro-2H-oxecin-2-one | hellobio.comnih.gov |

Table 2: Major Research Domains and Milestones for this compound

| Research Domain | Key Findings / Methodologies | Approximate Year / Key Reference |

| Isolation & Structure Elucidation | Isolation from Penicillium species; Structure determination via NMR spectroscopy and X-ray diffraction. | 1992 nih.gov |

| Total Synthesis | Stereoselective total synthesis; Utilization of Nozaki-Hiyama-Kishi reaction, Yamaguchi esterification, Sharpless asymmetric dihydroxylation. | 1998 synarchive.com, 2005 acs.org, 2010 bristol.ac.uk, 2012 acs.org |

| Biological Activity | Inhibition of cholesterol biosynthesis (IC₅₀ = 100 nM in HEP cells); DNA-binding activity. | Early 1990s oup.com, Recent studies scielo.brscielo.br |

| Structure-Activity Relationship (SAR) | Investigation of DNA-binding activity in this compound and its derivatives to explore structure-activity correlations. | Recent studies scielo.brscielo.br |

Compound List:

this compound

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H16O5 |

|---|---|

Molecular Weight |

216.23 g/mol |

IUPAC Name |

(2R,4S,5E,7S,8S)-4,7,8-trihydroxy-2-methyl-2,3,4,7,8,9-hexahydrooxecin-10-one |

InChI |

InChI=1S/C10H16O5/c1-6-4-7(11)2-3-8(12)9(13)5-10(14)15-6/h2-3,6-9,11-13H,4-5H2,1H3/b3-2+/t6-,7-,8+,9+/m1/s1 |

InChI Key |

HWMMWMJBUOCCFZ-XYEXOTNWSA-N |

Isomeric SMILES |

C[C@@H]1C[C@@H](/C=C/[C@@H]([C@H](CC(=O)O1)O)O)O |

Canonical SMILES |

CC1CC(C=CC(C(CC(=O)O1)O)O)O |

Origin of Product |

United States |

Natural Occurrence and Isolation of Decarestrictine D

Fungal Producers of Decarestrictine D

This compound has been isolated from cultures of several fungal species, primarily within the Penicillium genus. Notably, it is produced by:

Penicillium simplicissimum : This fungus has been identified as a significant producer of Decarestrictines, including this compound. Studies have investigated its biosynthetic pathways, indicating this compound arises from a common pentaketide (B10854585) precursor that undergoes post-polyketide synthase modifications researchgate.netnih.govnih.govrsc.org.

Penicillium corylophilum : Alongside P. simplicissimum, P. corylophilum is a well-documented source of this compound and other related decarestrictine analogues researchgate.netnih.govscielo.brtandfonline.com.

Botryotrichum sp. : A fungicolous isolate of Botryotrichum sp. (NRRL 38180) has yielded this compound, along with several new analogues termed botryolides (A-D) and a related γ-lactone, botryolide E auctoresonline.orgnih.govacs.orgresearchgate.net.

Penicillium oxalicum : Chemical mutagenesis of Penicillium oxalicum strains has also led to the identification of this compound among other metabolites acs.org.

Polyporus tuberaster : this compound has also been independently isolated from the Canadian Tuckahoe fungi Polyporus tuberaster, where it was named tuckolide scielo.brtib.eu.

Aspergillus tabescens : This fungus has been reported to produce Decarestrictine-C2, indicating a broader spectrum of decarestrictine-related compounds in different fungal genera mdpi.com.

| Fungal Producer | Reported Decarestrictine Analogues/Related Metabolites | Notes |

| Penicillium simplicissimum | Decarestrictines A-D, N, O; this compound | Also produces Decarestrictines A1/A2, B, C1/C2, D, and epoxyagroclavine-I. researchgate.netnih.govnih.govrsc.org |

| Penicillium corylophilum | Decarestrictines A-D; this compound | Also produces Decarestrictines A1/A2, B, C1/C2, D, and epoxyagroclavine-I. researchgate.netnih.govscielo.brtandfonline.com |

| Botryotrichum sp. (NRRL 38180) | Botryolides A-D, Botryolide E, this compound, Sterigmatocystin | Botryolides are identified as decarestrictine analogues. auctoresonline.orgnih.govacs.orgresearchgate.net |

| Penicillium oxalicum | This compound | Also reported to produce penipanoid A, penicinoline, etc. acs.org |

| Polyporus tuberaster | Tuckolide (also named this compound) | Isolated independently. scielo.brtib.eu |

| Aspergillus tabescens | Decarestrictine-C2 | Tested alongside other compounds. mdpi.com |

Fermentation Conditions for this compound Production

The production of this compound by fungal strains can be influenced by fermentation parameters. Studies have utilized techniques such as pH-static fermentations to optimize and manipulate the secondary metabolite profile, thereby directing the fermentation process towards the production of desired decarestrictine members researchgate.netnih.gov. For instance, Penicillium oxalicum was cultured in potato dextrose broth (PDB) at 28°C with constant shaking at 150 rpm for 10 days to yield metabolites including this compound acs.org.

Isolation and Purification Methodologies

The isolation and purification of this compound from fungal cultures typically involve a combination of chromatographic and spectroscopic techniques. Standard methods include:

Chromatography: Flash chromatography on silica (B1680970) gel is commonly employed to separate this compound from other compounds in crude extracts scielo.br. High-performance liquid chromatography (HPLC) and liquid chromatography-ultraviolet-mass spectrometry (LC-UV-MS) are also utilized for metabolite screening and purification scispace.com.

Spectroscopy: Structural elucidation and confirmation of this compound rely heavily on advanced spectroscopic analyses, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, COSY, NOESY, HMBC, TOCSY) and Electrospray Ionization Mass Spectrometry (ESIMS) scielo.brnih.govacs.orgresearchgate.net.

Co-occurrence with Other Decarestrictine Analogues and Related Metabolites

This compound frequently occurs alongside other structurally similar compounds, forming a family of related metabolites. These include other decarestrictines, such as Decarestrictines A, B, C, N, and O, which vary in their oxygenation patterns researchgate.netnih.gov. Additionally, this compound has been isolated with botryolides (A-E) from Botryotrichum sp., which are recognized as decarestrictine analogues auctoresonline.orgnih.govacs.orgresearchgate.net. Sterigmatocystin is another compound that has been found to co-occur with this compound in some fungal isolates auctoresonline.orgacs.org.

Structural Elucidation and Stereochemical Assignment of Decarestrictine D

Initial Spectroscopic Characterization Techniques

The initial identification and structural proposal of Decarestrictine D are primarily achieved through a combination of spectroscopic analyses, providing crucial information about its molecular weight, elemental composition, and the connectivity of its atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly advanced 2D techniques, serves as a cornerstone in deciphering the molecular architecture of this compound amanote.comacs.orgnih.gov. Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental in establishing the connectivity between protons and carbons, thereby mapping out the carbon skeleton and identifying functional groups. These experiments allow for the assignment of proton and carbon environments, providing detailed insights into the molecule's structure. While specific detailed assignments for this compound are often found in the context of broader studies or related analogues, the general application of ¹H NMR and ¹³C NMR, along with 2D NMR experiments, has been fundamental in proposing its initial structure scielo.brmarquette.eduacs.orgnih.gov.

| Spectroscopic Technique | Key Information Provided |

| ¹H NMR | Provides information on the number of protons, their chemical environment, and their neighboring protons through spin-spin coupling. |

| ¹³C NMR | Reveals the number and types of carbon atoms, their chemical environment (e.g., carbonyl, methylene (B1212753), methine, quaternary carbons), and hybridization. |

| COSY (¹H-¹H) | Identifies proton-proton couplings, establishing direct or through-bond connectivity between adjacent or vicinal protons. |

| HSQC/HMQC (¹H-¹³C) | Correlates protons directly to the carbons to which they are attached, facilitating the assignment of ¹³C signals. |

| HMBC (¹H-¹³C) | Identifies longer-range correlations (2-3 bonds) between protons and carbons, crucial for establishing connectivity across quaternary carbons, carbonyl groups, and heteroatoms, thus building the molecular framework. |

Mass Spectrometry (MS), including Electrospray Ionization Mass Spectrometry (ESI-MS), plays a critical role in determining the molecular weight and elemental composition of this compound marquette.eduacs.orgnih.gov. High-Resolution Mass Spectrometry (HRMS) provides precise mass measurements, allowing for the determination of the molecular formula. Fragmentation patterns observed in MS analyses can also offer clues about the structural subunits and the presence of specific functional groups. For this compound (C₁₀H₁₆O₅), ESI-MS has provided characteristic ions such as [M+H]⁺ and [M+Na]⁺, aiding in its identification and confirmation nih.gov.

| Mass Spectrometry Technique | Typical Information Gained for this compound |

| ESI-MS | Provides molecular ion information ([M+H]⁺, [M+Na]⁺) and fragmentation patterns, useful for initial structural proposals and confirmation of molecular weight. |

| HRMS (EI/ESI) | Determines the exact mass of the molecule, enabling the calculation of its elemental composition (e.g., C₁₀H₁₆O₅), thereby confirming the proposed molecular formula with high accuracy. |

| MS/MS | Further fragmentation of selected ions to elucidate structural features and connectivity. |

X-ray Diffraction Analysis for Absolute Configuration Determination

While spectroscopic methods provide the primary framework, X-ray diffraction (XRD) analysis is indispensable for unequivocally determining the three-dimensional structure and, crucially, the absolute stereochemistry of this compound acs.orgnih.govsci-hub.seacs.org. Crystallization of this compound or a suitable derivative allows for the collection of diffraction data when X-rays interact with the crystal lattice. Analysis of this diffraction pattern, often aided by anomalous dispersion techniques or the presence of a chiral center, reveals the precise spatial arrangement of atoms, including the configuration at all stereogenic centers. This method is considered the "gold standard" for structural determination as it provides direct, unambiguous evidence of molecular geometry acs.org. For this compound, X-ray crystallography has been employed to confirm its proposed structure and to establish its absolute configuration nih.govsci-hub.se.

Challenges in Structural Determination of Conformationally Flexible Macrolactones

Macrolactones, such as this compound, often possess inherent conformational flexibility due to the presence of numerous rotatable bonds within their cyclic structure oup.comdevibasnet.comacs.org. This flexibility can complicate structural elucidation using spectroscopic methods alone. The dynamic nature of these molecules means that they can adopt multiple conformations in solution, which can lead to averaged NMR signals or make it difficult to interpret NOE (Nuclear Overhauser Effect) data accurately. Consequently, assigning stereochemical features based solely on NMR can be challenging and may require extensive computational modeling or experimental verification through techniques like X-ray diffraction or total synthesis oup.com. The precise spatial arrangement of substituents, critical for biological activity, can be masked by this conformational freedom.

Confirmation and Revision of Proposed Structures

The complexity and potential ambiguity arising from the structural determination of flexible molecules like this compound necessitate independent methods for structural verification.

Enantioselective total synthesis has emerged as a powerful tool for confirming the proposed structure and absolute configuration of this compound scielo.bradipogen.comthieme-connect.comresearchgate.netresearchgate.netresearchgate.netglobalauthorid.com. By independently constructing the molecule from simple chiral or achiral precursors through a series of well-defined chemical reactions, chemists can synthesize a specific enantiomer of this compound. If the synthesized compound's spectroscopic data (NMR, MS) and physical properties (e.g., optical rotation) match those of the natural product, it provides strong evidence for the correctness of the proposed structure and absolute configuration scielo.bradipogen.comresearchgate.net. Furthermore, total synthesis can uncover subtle stereochemical details or resolve ambiguities that might persist after initial spectroscopic analysis. For instance, the stereoselective total synthesis of (-)-decarestrictine D has not only confirmed its structure but also provided insights into the stereochemical outcomes of key reactions used in its construction, such as the Nozaki-Hiyama-Kishi reaction scielo.brresearchgate.net.

Biosynthetic Pathway Investigations of Decarestrictine D

Polyketide Origin of Decarestrictines

Studies have definitively established that the decarestrictine family, including Decarestrictine D, originates from a polyketide pathway. Feeding experiments using sodium [13C]-labeled acetates and [2-13C]-malonic acid to Penicillium simplicissimum (strain FH-A 6090) confirmed the polyketide nature of these ten-membered lactones rsc.orgrsc.orgescholarship.org. It is proposed that a common pentaketide (B10854585) precursor serves as the foundation for the various decarestrictines, undergoing subsequent modifications rsc.orgrsc.orgresearchgate.net.

Isotopic Labeling Studies for Precursor Incorporation

To further dissect the biosynthetic route and understand the incorporation of carbon atoms and oxygen, isotopic labeling studies have been crucial. Feeding experiments with sodium [1-13C]-acetate and [13C]-labeled acetates, as well as [2-13C]-malonic acid, have provided detailed insights into the polyketide assembly rsc.orgrsc.org. Additionally, studies incorporating [18O2]-gas and sodium [1-13C, 18O2]-acetate have helped elucidate the oxygenation pattern of this compound and related compounds rsc.orgrsc.org. These experiments are vital for mapping the flow of atoms from simple precursors into the complex final structure.

Elucidation of Key Biosynthetic Intermediates

While specific key intermediates in the direct biosynthesis of this compound are still being fully detailed, the research suggests a common pentaketide precursor that is subsequently modified rsc.orgrsc.orgresearchgate.net. The identification and characterization of related compounds, such as botryolides, which are decarestrictine analogues, offer clues to potential intermediate structures researchgate.net. The complexity of the decarestrictine structure implies a series of cyclization, oxidation, and reduction steps occurring after the initial polyketide chain assembly.

Proposed Enzymatic Transformations and Post-Polyketide Synthase Modifications

The biosynthesis of this compound involves extensive post-polyketide synthase (post-PKS) modifications rsc.orgrsc.orgresearchgate.net. These modifications are likely catalyzed by a suite of enzymes, including oxidoreductases and potentially tailoring enzymes responsible for introducing hydroxyl groups and establishing the correct stereochemistry. For instance, the formation of the ten-membered lactone ring itself is a critical step, which in chemical synthesis often employs methods like the Nozaki-Hiyama-Kishi (NHK) reaction scielo.bracs.orgscielo.br. While the specific enzymes responsible for these transformations in vivo are still under investigation, the existence of a thioesterase enzyme, DcsB, from the decarestrictine C1 biosynthetic pathway, capable of forming medium-ring lactones, highlights the enzymatic machinery involved in such cyclizations escholarship.orgnih.gov. Furthermore, research has indicated that in the late stages of decarestrictine biosynthesis, an unexpected non-enzymatic conversion can occur under acidic fermentation conditions, leading to the transformation of certain decarestrictines into this compound researchgate.netresearchgate.net.

Genetic Basis of this compound Biosynthesis (Hypothetical, if discovered later)

The genetic basis for this compound biosynthesis, including the identification of the specific gene cluster encoding the polyketide synthase (PKS) and tailoring enzymes, is an area of ongoing research. Studies on related fungal macrolides have identified gene clusters containing PKS, thioesterase (TE), and cytochrome P450 enzymes nih.gov. For example, the dcs gene cluster has been identified in Beauveria bassiana for the biosynthesis of decarestrictine C1, encoding an HRPKS (DcsA), a TE (DcsB), a P450 (DcsC), and an SDR (DcsD) nih.gov. It is highly probable that a similar gene cluster exists for this compound biosynthesis in producing organisms like Penicillium species. Future research will likely focus on sequencing and characterizing the specific genes responsible for this compound production.

Strategies for Manipulating Metabolite Profiles through Fermentation Control

Understanding the biosynthetic pathway allows for strategies to manipulate metabolite production through fermentation control. Research has shown that by controlling fermentation conditions, such as pH, it is possible to direct the metabolic output towards desired decarestrictines researchgate.netresearchgate.net. For instance, pH-static fermentations have been successfully employed to alter the secondary metabolite profile of Penicillium simplicissimum strain FH-A 6090, enhancing the production of specific decarestrictines researchgate.netresearchgate.net. Furthermore, chemical mutagenesis using agents like diethyl sulfate (B86663) (DES) has been employed to induce mutations in Penicillium oxalicum, leading to strains that produce this compound and other metabolites not found in the wild-type strain, thereby diversifying the metabolite profile nih.govacs.org. These approaches are crucial for optimizing the yield of this compound for further study or potential application.

Total Synthesis Methodologies and Strategies for Decarestrictine D

Retrosynthetic Disconnections and Key Strategic Bonds

A retrosynthetic analysis of Decarestrictine D reveals several key disconnections that simplify the target molecule into more readily available starting materials. The primary strategic bond disconnection is typically made at the ester linkage of the 10-membered lactone ring, leading to a linear hydroxy acid precursor, often referred to as the seco-acid. This disconnection simplifies the complex macrocyclic structure into a more manageable acyclic chain.

Further disconnections often target the carbon-carbon bonds that form the backbone of the molecule. A common strategy involves breaking the C7-C8 bond, which can be formed through a variety of carbon-carbon bond-forming reactions. This leads to two main fragments: a C1-C7 fragment containing the aldehyde or a related functional group, and a C8-C9 fragment that can be derived from a suitable starting material. Another key disconnection is at the C5-C6 bond, allowing for the construction of the stereogenic centers at C4 and C5 through well-established asymmetric reactions. The diene moiety is often installed late in the synthesis via olefination reactions. This retrosynthetic approach allows for a convergent synthesis, where the key fragments are prepared separately and then coupled together.

Evolution of Total Synthetic Approaches: From Early Efforts to Modern Protocols

The total synthesis of this compound has been an active area of research, with several research groups contributing to the development of efficient synthetic routes. Early approaches to the synthesis of this compound and its analogues often relied on classical methods for macrocyclization and stereocontrol, which sometimes resulted in lower yields and limited stereoselectivity.

More contemporary synthetic protocols have incorporated powerful and highly selective reactions to address the challenges associated with the construction of the 10-membered ring and the multiple stereocenters. The evolution of these strategies has been marked by the adoption of more efficient macrocyclization methods and the use of advanced stereoselective reactions. Notably, the application of the intramolecular Nozaki-Hiyama-Kishi (NHK) reaction and the Yamaguchi esterification for the crucial macrolactonization step has significantly improved the efficiency of the synthesis. Modern approaches also emphasize the use of chiral pool starting materials or asymmetric catalysis to establish the absolute stereochemistry of the chiral centers with high fidelity. These advancements have not only made the synthesis of this compound more practical but have also contributed to the broader field of natural product synthesis.

Macrocyclization Strategies for the 10-Membered Lactone Ring

The construction of the 10-membered lactone ring is a critical and often challenging step in the total synthesis of this compound. Several macrocyclization strategies have been explored and successfully implemented to forge this key structural feature.

Ring-closing metathesis (RCM) has emerged as a powerful tool for the formation of macrocycles in natural product synthesis. In the context of this compound and its analogues, RCM offers a convergent and efficient approach to the 10-membered lactone. This strategy involves the synthesis of a linear precursor containing two terminal alkenes. Treatment of this diene with a ruthenium-based catalyst, such as the Grubbs catalyst, promotes an intramolecular metathesis reaction to form the cyclic olefin and a volatile byproduct, typically ethylene. The success of the RCM reaction is often dependent on factors such as the choice of catalyst, solvent, and reaction concentration to favor the intramolecular cyclization over intermolecular polymerization. While not as commonly reported for this compound itself, RCM has been successfully applied in the synthesis of related decarestrictine family members and other medium-sized lactones, demonstrating its potential as a viable strategy.

The intramolecular Nozaki-Hiyama-Kishi (NHK) reaction is a highly effective method for the formation of the 10-membered lactone ring of this compound. researchgate.net This reaction involves the chromium(II)-mediated coupling of an aldehyde and a vinyl halide within the same molecule. researchgate.net In the synthesis of this compound, a linear precursor containing a terminal vinyl iodide and an aldehyde at the appropriate positions is subjected to NHK conditions, typically using chromium(II) chloride and a nickel(II) salt as a co-catalyst. synarchive.com This reaction not only forms the macrocycle but also stereoselectively generates the hydroxyl group at C7. researchgate.net The stereochemical outcome of the NHK reaction can be influenced by the existing stereocenters in the precursor, allowing for a diastereoselective cyclization. This method has proven to be robust and has been successfully utilized in several total syntheses of this compound. researchgate.net

The Yamaguchi esterification is a widely used and reliable method for macrolactonization, and it has been successfully applied to the total synthesis of this compound. synarchive.com This two-step procedure involves the initial formation of a mixed anhydride (B1165640) from the seco-acid by treatment with 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent) in the presence of a tertiary amine base. wikipedia.org In the second step, a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) is added to promote the intramolecular cyclization to form the lactone. wikipedia.org The reaction is typically performed under high dilution conditions to favor the formation of the monomeric macrocycle over intermolecular oligomerization. The Yamaguchi esterification is known for its mild reaction conditions and tolerance of a wide range of functional groups, making it a valuable tool for the late-stage macrocyclization in the synthesis of complex natural products like this compound. chem-station.comresearchgate.net

| Macrocyclization Strategy | Key Reagents | Bond Formed | Key Features |

| Ring-Closing Metathesis (RCM) | Ruthenium catalyst (e.g., Grubbs catalyst) | C=C | Forms a cyclic olefin; tolerant of many functional groups. |

| Intramolecular Nozaki-Hiyama-Kishi (NHK) Reaction | CrCl₂, NiCl₂ | C-C | Forms a carbon-carbon bond and a secondary alcohol; often stereoselective. |

| Yamaguchi Esterification | 2,4,6-Trichlorobenzoyl chloride, DMAP | C-O (ester) | Mild conditions; high-yielding for macrolactonization. |

Stereoselective and Enantioselective Construction of Chiral Centers

This compound possesses multiple stereogenic centers, and their precise stereochemical control is a crucial aspect of its total synthesis. Various strategies have been employed to establish the correct absolute and relative stereochemistry of these chiral centers.

One common approach is the use of chiral pool starting materials, where a readily available enantiopure compound, such as a carbohydrate or an amino acid, is used as a building block that already contains one or more of the desired stereocenters. This strategy can be highly effective for introducing chirality into the molecule from the outset.

Key Carbon-Carbon Bond Forming Reactions

The construction of the carbon skeleton of this compound relies on a series of strategic carbon-carbon bond-forming reactions to assemble the fragments and ultimately close the 12-membered macrocycle.

The Wittig reaction is a cornerstone of organic synthesis for the formation of alkenes from carbonyl compounds. wikipedia.orgmasterorganicchemistry.com In the context of macrolide synthesis, it is frequently used to install exocyclic methylene (B1212753) groups or to form carbon-carbon double bonds within the macrocyclic backbone. While not explicitly detailed in the formal synthesis of this compound, the Wittig reaction and its variants are indispensable in the synthesis of complex natural products, including other macrolides like Aspergillide D, where it was a key step. researchgate.nettandfonline.com These reactions are valued for their reliability and the ability to control the geometry of the resulting double bond. sci-hub.se

The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction using phosphonate (B1237965) carbanions, is particularly effective for creating E-alkenes with high stereoselectivity. wikipedia.orgresearchgate.net This reaction is known for its broad applicability and the ease of separation of its water-soluble phosphate (B84403) byproduct. youtube.comnih.gov The HWE reaction has been a key tool in the synthesis of various decarestrictine family members. For instance, a concise synthesis of (+)-Decarestrictine L employed a Horner–Wadsworth–Emmons olefination as one of its key strategic steps to construct the unsaturated side chain.

| Reaction | Reactants | Product Feature | Advantage |

| Horner-Wadsworth-Emmons | Aldehyde, Phosphonate ester | (E)-α,β-Unsaturated ester | High (E)-selectivity, facile purification |

Modern synthetic strategies for this compound have employed advanced transition-metal-catalyzed coupling reactions to efficiently construct key fragments. A stereoselective synthesis of this compound utilized a nickel-catalyzed coupling reaction between a cis-vinyl bromide and a trans-vinyl borate (B1201080) to assemble a (2Z,4E)-alkadienyl alcohol precursor. acs.org This specific cross-coupling was instrumental in creating the geometrically defined diene system required for the subsequent stereoselective oxygenation.

Furthermore, the synthesis of the related Decarestrictine I has been achieved using Ring-Closing Metathesis (RCM) as a key macrocyclization strategy. rsc.org In this approach, a diene precursor is subjected to a ruthenium catalyst (e.g., Grubbs' catalyst) to form the macrocyclic ring with the expulsion of ethylene. Another critical reaction is the Yamaguchi esterification, which is used to form the ester bond of the seco-acid precursor prior to macrolactonization. acs.orgrsc.org

Protecting Group Strategies and Stereochemical Control

The successful total synthesis of a complex, polyfunctional molecule like this compound is critically dependent on a robust protecting group strategy. total-synthesis.comwikipedia.org Protecting groups must be chosen carefully to be stable to a variety of reaction conditions while being selectively removable when needed. ucoz.com

In the synthesis of this compound, the choice of protecting groups for the multiple hydroxyl functions was found to be crucial for the success of the macrocyclization step. acs.org It was discovered that protecting the hydroxyls as methoxymethyl (MOM) ethers led to a significantly higher yield (40%) in the Yamaguchi macrolactonization of the seco-acid compared to other protecting groups. acs.org This highlights how protecting groups can influence the conformational preferences of a precursor, thereby facilitating or hindering the key ring-closing reaction. The synthesis of Decarestrictine L utilized benzyl (B1604629) and acetyl protecting groups, which offer different removal conditions (hydrogenolysis and hydrolysis, respectively), allowing for orthogonal deprotection schemes. scribd.com

Stereochemical control is the central challenge in the synthesis of this compound. It is achieved through a combination of the approaches mentioned:

Chiral Pool Synthesis: Using starting materials like D-glucal embeds the initial stereochemistry. scribd.com

Substrate and Reagent Control: The inherent chirality in a synthetic intermediate can direct the stereochemical outcome of subsequent reactions. The stereoselective oxygenation of the dienyl alcohol precursor is a prime example of this, where the existing allylic alcohol likely directs the delivery of the oxidant to a specific face of the double bond. acs.org

Stereoselective Reactions: The use of reactions known for high stereoselectivity, such as the Horner-Wadsworth-Emmons reaction to form E-alkenes, is critical for controlling the geometry of unsaturated portions of the molecule. wikipedia.org

Through the strategic combination of these methodologies, synthetic chemists have been able to successfully navigate the complexities of the this compound structure, achieving its synthesis and enabling further study of its biological activity. acs.org

Comparative Analysis of Synthetic Efficiency and Stereocontrol in the Total Synthesis of this compound and its Analogs

The total synthesis of this compound and other members of the decarestrictine family has been a subject of significant interest in the synthetic organic chemistry community. These efforts have led to the development of various synthetic strategies, each with its own merits in terms of efficiency and stereocontrol. A comparative analysis of these methodologies reveals the evolution of synthetic approaches and the key challenges associated with the construction of these ten-membered macrolides.

One of the prominent strategies in the synthesis of decarestrictine analogs is the use of Ring-Closing Metathesis (RCM) to form the ten-membered lactone ring. rsc.org This powerful carbon-carbon bond-forming reaction has proven to be highly effective for the macrocyclization step. For instance, a convergent stereoselective total synthesis of Decarestrictine I utilized an RCM protocol as a key step. rsc.org Similarly, the synthesis of Decarestrictine O has also been approached via RCM, highlighting its versatility in this family of natural products. researchgate.net

The stereochemical complexity of the decarestrictines requires precise control over the formation of multiple stereocenters. Various asymmetric reactions have been employed to achieve this. The Sharpless asymmetric epoxidation is a frequently used method to introduce chirality early in the synthetic sequence. researchgate.nettandfonline.com For example, in the synthesis of Decarestrictine O, Sharpless asymmetric epoxidation was a key step. researchgate.net Other notable methods for stereocontrol include Evans asymmetric alkylation and Jacobsen hydrolytic kinetic resolution. researchgate.net

| Decarestrictine Analog | Key Strategy/Reaction | Number of Steps | Overall Yield | Key Stereocontrol Method(s) |

|---|---|---|---|---|

| Decarestrictine L | Alkylation and chain extension from tri-O-acetyl-d-glucal | 13 | 6.3% | Substrate-controlled alkylation |

| Decarestrictine I | Ring-Closing Metathesis (RCM) | - | - | - |

| Decarestrictine O | Ring-Closing Metathesis (RCM) | - | - | Sharpless Asymmetric Epoxidation, MacMillan α-hydroxylation, Hydrolytic Kinetic Resolution |

| Decarestrictine J | Prins Cyclization, Ring-Closing Metathesis (RCM) | - | - | - |

Molecular Mechanisms of Biological Action of Decarestrictine D

Inhibition of Cholesterol Biosynthesis Pathways

The principal molecular mechanism of Decarestrictine D is its ability to interfere with the de novo synthesis of cholesterol. jst.go.jpnih.gov This activity has been demonstrated in both cellular and animal models, positioning it as a compound of interest in the study of lipid metabolism.

The human liver hepatocellular carcinoma cell line, HepG2, is a widely used and well-established in vitro model for studying hepatic lipid metabolism and testing inhibitors of cholesterol biosynthesis. Research has confirmed that the decarestrictine family of compounds, including this compound, inhibits the synthesis of cholesterol in this cellular model. jst.go.jp Assays using HepG2 cells demonstrated a clear inhibitory effect on the cholesterol biosynthesis pathway. jst.go.jp

While the inhibitory action is confirmed, specific quantitative data such as the half-maximal inhibitory concentration (IC₅₀) for this compound in these assays are not detailed in the available primary literature abstracts. However, the qualitative results were significant enough to warrant further investigation in vivo. jst.go.jp

Table 1: In Vitro Inhibition of Cholesterol Biosynthesis in HepG2 Cells by Decarestrictines This table is illustrative of the confirmed findings; specific quantitative values for this compound are not available in the cited literature abstracts.

| Compound Family | Cellular Model | Endpoint Measured | Result |

|---|

The inhibitory effects on cholesterol synthesis observed in vitro were subsequently validated through in vivo studies. jst.go.jp While the specific data for this compound are not fully detailed, studies on the broader decarestrictine family have utilized normolipidemic rats to corroborate the findings from cellular models. These animal studies confirmed that the administration of these compounds leads to a reduction in cholesterol biosynthesis, validating the physiological relevance of the in vitro results. jst.go.jp

Table 2: In Vivo Effect of Decarestrictines on Cholesterol Biosynthesis This table reflects the confirmation of in vivo activity for the compound family; specific quantitative outcomes for this compound in animal models are not available in the cited literature abstracts.

| Compound Family | Animal Model | Parameter | Outcome |

|---|

The cholesterol biosynthesis pathway involves a cascade of enzymatic reactions, with 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase being the rate-limiting enzyme and the target of the widely used statin drugs. nih.govyoutube.com However, investigations into the precise target of this compound have revealed that its mechanism likely differs from that of statins. Studies on the seco-acid of tuckolide, another name for this compound, concluded that it does not inhibit microsomal HMG-CoA reductase from either pea or rat liver. This finding suggests that the cholesterol-lowering effect of this compound is unlikely to proceed via the direct inhibition of HMG-CoA reductase.

The specific enzyme within the cholesterol synthesis pathway that this compound inhibits has not been definitively identified in the reviewed scientific literature. Its unique mechanism, distinct from HMG-CoA reductase inhibition, makes it a valuable tool for studying alternative regulatory points in cholesterol production.

DNA-Binding Activity

Based on a comprehensive review of available scientific literature, there is no evidence to suggest that this compound possesses DNA-binding activity. Studies detailing the molecular actions of this compound have focused exclusively on its role in metabolic pathways, particularly cholesterol synthesis. No research has been published that investigates or reports any interaction between this compound and nucleic acids.

Elucidation of Intracellular Signaling Pathways Affected by this compound

Currently, there is a lack of published research detailing the specific intracellular signaling pathways that may be affected by this compound. The primary focus of investigation has been its direct inhibitory effect on the cholesterol metabolic cascade. The downstream consequences of this inhibition on cellular signaling networks, which can be influenced by changes in membrane cholesterol content or the levels of sterol intermediates, have not yet been elucidated. Therefore, the impact of this compound on pathways such as those regulated by protein kinases or second messengers remains an area for future research. nih.govnih.govcreative-biolabs.com

Synthetic Analogues and Structure Activity Relationship Sar Studies

Design and Synthesis of Decarestrictine D Analogues

The total synthesis of this compound and its related compounds has been a significant undertaking, often employing chiral pool strategies that leverage readily available chiral starting materials. Compounds such as L-(+)-diethyl tartrate and L-malic acid have served as foundational building blocks, enabling the stereocontrolled construction of the complex macrolactone core colab.wsscribd.comniscpr.res.in. Key synthetic methodologies that have proven instrumental in assembling the Decarestrictine scaffold include Wittig homologation for carbon chain extension, Grubbs ring-closing metathesis (RCM) for macrocycle formation, and the Nozaki-Hiyama-Kishi (NHK) reaction for carbon-carbon bond construction, particularly in macrocyclization steps scielo.brscielo.brcolab.wsscribd.comacs.orgacs.orgjst.go.jpsynarchive.comacs.org. Other important reactions utilized include Sharpless asymmetric dihydroxylation for introducing stereodefined diols and Yamaguchi esterification for lactone ring closure scielo.brscielo.brcolab.wssynarchive.com.

Beyond direct synthesis of this compound, related natural products and analogues have been identified and studied. For instance, botryolides A-E, isolated from a fungicolous Botryotrichum sp., are considered Decarestrictine analogues. These compounds have demonstrated antibacterial activity, with botryolides 2 and 3 also exhibiting antifungal effects researchgate.net. The broader Decarestrictine family, including compounds designated Decarestrictines A1/A2, B, C1/C2, and D, as well as further derivatives up to Decarestrictine O, exhibit structural variations primarily in the oxygenation patterns between carbons C-3 and C-7 researchgate.netoup.comjst.go.jp. These structural variations provide a basis for investigating how molecular architecture influences biological activity.

Stereoisomer Synthesis for SAR Investigations (e.g., 9-epi-decarestrictine-D)

The precise stereochemistry of natural products is often critical for their biological activity. Therefore, the synthesis of specific stereoisomers of this compound is essential for detailed SAR investigations. The synthesis of 9-epi-decarestrictine-D, an epimer at the C-9 position, has been successfully achieved using chiral pool approaches, notably from L-(+)-diethyl tartrate colab.wsscribd.com. The availability of such stereoisomers allows for direct comparison of their biological profiles against the parent compound, thereby elucidating the role of individual stereocenters in target interaction and efficacy. Furthermore, research into synthetic routes, such as those employing the Nozaki-Hiyama-Kishi reaction, has explored the influence of protecting groups on the stereochemistry of newly formed stereogenic centers, like C-7, highlighting the importance of stereochemical control in analogue design scielo.brscielo.br.

Derivatization Strategies for Mechanistic Probes (e.g., glycosylation)

Derivatization of natural products offers a powerful avenue for probing their mechanisms of action and for fine-tuning their biological properties. In the case of this compound, the synthesis of bisglycosylated derivatives has been reported, which revealed significant DNA-binding activity scielo.br. This finding suggests that the attachment of sugar moieties can alter the compound's interaction with biological macromolecules, potentially uncovering new modes of action or enhancing existing ones. Such derivatization strategies are invaluable for creating molecular probes that can help elucidate complex biological pathways and identify key structural features responsible for specific activities.

Systematic Modulation of Molecular Architecture for Biological Effect Studies

Systematic modification of this compound's molecular architecture is fundamental to understanding how different structural features contribute to its biological effects. The inherent variations observed in naturally occurring Decarestrictines, such as differing oxygenation patterns between C-3 and C-7, provide a template for synthetic chemists to explore oup.comjst.go.jp. Analogous studies on related compounds, like aurimide, have indicated that certain functional groups, such as hydroxyl groups, can be modified (e.g., removed or acylated) with only minor impacts on biological activity mdpi.com. This suggests a degree of structural tolerance in specific regions of the molecule, allowing for the exploration of diverse analogues. The distinct biological activities observed in Decarestrictine analogues, such as the antibacterial and antifungal effects of botryolides compared to this compound's primary role in cholesterol biosynthesis inhibition, underscore the potential for structural modifications to redirect or diversify biological outcomes researchgate.net.

Computational Approaches to Predict Structure-Activity Relationships (e.g., QSAR)

Computational chemistry plays an increasingly vital role in modern drug discovery and natural product research, particularly in predicting structure-activity relationships (SAR). Quantitative Structure-Activity Relationship (QSAR) studies have been applied to other classes of cholesterol biosynthesis inhibitors, demonstrating their utility in guiding the design of more potent analogues niscpr.res.injst.go.jp. While specific QSAR models for this compound analogues may not be widely published, the general principles apply. Furthermore, advanced computational techniques, such as Density Functional Theory (DFT)-based NMR spectroscopy, are instrumental in structure elucidation and can significantly contribute to SAR studies by accurately predicting spectral properties, thereby aiding in the confirmation of synthesized structures and their stereochemistry oup.com. The development of computational methods for systematic alignment of analogue series and SAR transfer potential across different biological targets also represents a frontier in predicting and optimizing biological activity nih.gov.

Future Research Trajectories for Decarestrictine D

Advanced Mechanistic Characterization of Biological Activities

While Decarestrictine D is known to inhibit cholesterol biosynthesis, the precise molecular mechanisms underpinning this and other potential biological activities remain an area ripe for exploration. chemistry-chemists.comresearchgate.net Early studies identified its role as an inhibitor, but a deeper understanding of its interaction with specific enzymatic targets is necessary. Future research should prioritize high-resolution structural studies, such as X-ray crystallography or cryo-electron microscopy, of this compound in complex with its target enzymes. This would provide invaluable insight into the specific binding modes and conformational changes that lead to inhibition.

Furthermore, beyond its primary role in cholesterol synthesis, preliminary findings suggest other potential bioactivities, including antimicrobial and antiviral effects, that warrant further investigation. researchgate.net Advanced "omics" approaches, including proteomics and metabolomics, could be employed on cells treated with this compound to uncover off-target effects and identify novel cellular pathways modulated by the compound. This will help to build a comprehensive biological activity profile and could reveal new therapeutic applications.

Chemoenzymatic Synthesis and Biosynthetic Engineering for Analog Diversity

The generation of a diverse library of this compound analogs is crucial for establishing structure-activity relationships (SAR) and optimizing its biological effects. Total synthesis and chemoenzymatic strategies have been successfully developed for this compound and other members of its family, such as Decarestrictine L and O. jst.go.jpresearchgate.netjst.go.jp These existing synthetic routes provide a robust platform for future work. Future efforts should focus on chemoenzymatic approaches, which combine the efficiency of biological catalysts with the flexibility of chemical synthesis, to generate novel analogs that are difficult to access through traditional synthesis or fermentation alone. niscpr.res.in

Concurrently, biosynthetic engineering of the producing fungal strains, such as Penicillium simplicissimum, offers a powerful complementary strategy. nih.gov The biosynthetic pathway of decarestrictines involves a common pentaketide (B10854585) precursor that undergoes various enzymatic and a key non-enzymatic conversion to yield the different family members. nih.govmcmaster.ca Future research could involve targeted gene knockouts, heterologous expression of tailoring enzymes, and precursor-directed biosynthesis to rationally design and produce novel decarestrictine structures. By manipulating the polyketide synthase (PKS) and downstream modifying enzymes, it will be possible to generate a wide array of analogs with altered ring sizes, hydroxylation patterns, and side-chain functionalities.

| Research Approach | Objective | Key Methodologies | References |

| Chemoenzymatic Synthesis | Generate novel, non-natural analogs for SAR studies. | Combine chemical synthesis steps with enzymatic transformations (e.g., lipase-catalyzed reactions). | researchgate.netniscpr.res.in |

| Total Synthesis | Provide access to specific, stereochemically pure analogs and confirm structures. | Multi-step organic synthesis, employing strategies like ring-closing metathesis and intramolecular cyclizations. | jst.go.jpscispace.comncl.res.in |

| Biosynthetic Engineering | Create new decarestrictines by modifying the natural biosynthetic pathway. | Gene editing (e.g., CRISPR-Cas9) of the PKS and tailoring enzyme genes in Penicillium species. | nih.govmcmaster.ca |

| Precursor-Directed Biosynthesis | Incorporate synthetic precursors into the biosynthetic pathway to generate novel derivatives. | Feeding synthetic analogs of biosynthetic intermediates to the fungal culture. | bris.ac.uk |

Development of Novel Spectroscopic and Computational Tools for Macrolactone Analysis

The structural elucidation of macrolactones like this compound presents unique challenges due to their conformational flexibility. While standard techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable, future research will benefit from the development and application of more advanced analytical methods. nih.govnih.gov Novel NMR experiments, potentially coupled with computational modeling, can provide deeper insights into the dominant solution-state conformations, which is critical for understanding receptor binding. researchgate.netnih.gov

Advanced MS techniques, such as ion mobility-mass spectrometry (IM-MS), could be employed to separate and characterize different conformers of this compound and its analogs in the gas phase. azooptics.com Furthermore, the development of computational tools specifically tailored for predicting the spectroscopic properties and conformational landscapes of ten-membered macrolactones is a critical future direction. researchgate.net These in-silico tools, when validated against experimental data, will accelerate the structural assignment of new analogs and aid in the rational design of derivatives with specific conformational preferences.

| Technique | Application for this compound Analysis | Potential Advancement | References |

| Advanced NMR Spectroscopy | Determine 3D structure and conformational dynamics in solution. | Residual Dipolar Coupling (RDC) analysis; Paramagnetic Relaxation Enhancement (PRE) for interaction studies. | nih.gov |

| Mass Spectrometry (MS) | Confirm molecular weight and fragmentation patterns. | Ion Mobility-MS to separate conformers; High-resolution MS for metabolomic profiling of fungal extracts. | nih.govazooptics.com |

| Computational Chemistry | Predict low-energy conformations, spectroscopic data (NMR, CD), and binding modes. | Development of more accurate force fields for flexible macrolactones; Quantum mechanical calculations. | researchgate.netnih.gov |

| Vibrational Spectroscopy (IR/Raman) | Characterize functional groups and bonding. | Surface-Enhanced Raman Spectroscopy (SERS) for studying interactions at low concentrations. | wiley.comnih.gov |

Exploration of this compound as a Chemical Biology Probe for Cellular Processes

Beyond its potential as a therapeutic lead, this compound's specific mode of action makes it a valuable tool for chemical biology. chemistry-chemists.com As an inhibitor of a key metabolic pathway, it can be used as a chemical probe to dissect the complex regulation of cholesterol homeostasis and related cellular processes. google.com Future research should focus on developing tagged versions of this compound (e.g., with fluorescent dyes, biotin, or photo-affinity labels) to facilitate target identification, validation, and visualization within cells.

These chemical probes would enable a range of experiments, including pull-down assays to identify binding partners and super-resolution microscopy to track its subcellular localization. By using this compound to perturb cellular cholesterol synthesis with high temporal and spatial control, researchers can uncover new links between sterol metabolism and other fundamental processes like membrane trafficking, signal transduction, and viral entry.

Untapped Biosynthetic Potential of Fungal Producers

The fungi that produce decarestrictines, primarily from the Penicillium genus, likely harbor the genetic potential to produce a much wider array of secondary metabolites than currently known. nih.govnih.gov Modern genomic and transcriptomic analyses have revealed that many fungal biosynthetic gene clusters (BGCs) are "silent" or unexpressed under standard laboratory fermentation conditions. nih.govresearchgate.net A significant future trajectory is the exploration of this untapped biosynthetic potential.

Genome mining of producing strains like P. simplicissimum and related species can identify novel polyketide synthase genes and other BGCs that may produce new decarestrictine analogs or entirely new classes of compounds. nih.gov Strategies to awaken these silent BGCs, such as chemical mutagenesis, co-cultivation with other microbes, or epigenetic modification, could lead to the discovery of novel natural products. nih.govresearchgate.net This approach not only expands the chemical diversity available for drug discovery but also deepens our understanding of the ecological roles of these fascinating fungal metabolites.

Q & A

Q. What experimental approaches are used to study the biosynthesis of Decarestrictine D?

this compound biosynthesis can be investigated using isotopic labeling (e.g., ¹³C and ¹⁸O) to trace precursor incorporation pathways. Fermentation under controlled conditions (e.g., OSMAC principles) allows manipulation of fungal secondary metabolism to isolate biosynthetic intermediates . Structural analysis via NMR and mass spectrometry helps identify key intermediates, such as the common precursor (37) shared across most Decarestrictine variants, except type C .

Q. How is the structural elucidation of this compound achieved using spectroscopic methods?

High-resolution techniques like 2D-NMR (COSY, HSQC, HMBC) and X-ray crystallography resolve its cyclic structure, hydroxyl (-OH), and methyl (-CH₃) substituents. For example, stereochemical assignments rely on coupling constants and NOE correlations, while isotopic labeling validates biosynthetic hypotheses .

Q. What are the key challenges in isolating this compound from fungal cultures?

Challenges include low natural abundance and interference from structurally similar analogs. Strategies involve:

- Chromatographic optimization : Use of HPLC with reverse-phase columns to separate closely related compounds.

- Fermentation tuning : Adjusting pH, temperature, and nutrient availability to enhance yield .

Advanced Research Questions

Q. How can researchers address contradictions in proposed biosynthetic pathways of this compound?

Contradictions (e.g., non-enzymatic steps in Decarestrictine N, D, and O formation) are resolved through:

- Mechanistic studies : Protonation of epoxide intermediates generates allyl carbocations, with regioselectivity determined by C-3 hydroxyl configuration .

- Comparative analysis : Contrasting labeling patterns in Decarestrictine variants (e.g., type C lacks 7-O substitution) to refine pathway models .

- Supplementary data : Reproducing results under ¹⁸O₂ atmospheres to validate oxygen incorporation routes .

Q. What strategies optimize the yield of this compound in fungal fermentation?

Yield optimization involves:

- OSMAC approach : Systematic variation of fermentation parameters (e.g., salinity, carbon source) to trigger secondary metabolite production.

- Precursor feeding : Supplementing cultures with labeled acetate to enhance flux through the polyketide pathway .

- pH control : Adjusting culture pH to stabilize intermediates and reduce degradation (e.g., acidic conditions favor precursor 37 cyclization) .

Q. How do non-enzymatic steps influence the structural diversity of Decarestrictine analogs?

Non-enzymatic protonation and nucleophilic attack (e.g., water addition to allyl carbocations at C-4 or C-6) introduce stereochemical diversity. These steps are pH-dependent and influenced by solvent polarity, necessitating kinetic studies under varied conditions to map reaction pathways .

Methodological Guidance

Q. What statistical methods are appropriate for analyzing this compound’s bioactivity data?

Use multivariate analysis (e.g., PCA) to correlate structural features (e.g., hydroxyl positions) with bioactivity. Dose-response curves (EC₅₀/IC₅₀) should be validated via ANOVA with post-hoc tests to ensure reproducibility .

Q. How can researchers design experiments to validate this compound’s proposed mechanisms of action?

- In vitro assays : Use knockout fungal strains to assess this compound production under gene silencing.

- Isotopic tracing : Track ¹³C-labeled intermediates in enzymatic assays to confirm catalytic steps .

- Computational modeling : Apply density functional theory (DFT) to predict intermediate stability and reaction barriers .

Data Management and Reproducibility

Q. What protocols ensure reproducibility in this compound studies?

Q. How should researchers handle conflicting data on this compound’s biosynthetic enzymes?

- Replication studies : Repeat experiments with independent fungal strains to rule out strain-specific effects.

- Enzyme assays : Purify putative enzymes (e.g., epoxidases) and test activity in vitro under controlled conditions .

Tables for Reference

Q. Table 1. Key Biosynthetic Intermediates of this compound

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.